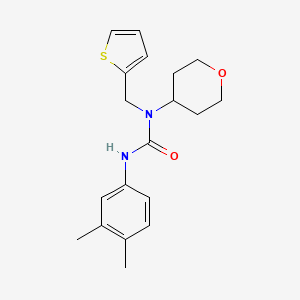

3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea

Beschreibung

3-(3,4-Dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea is a urea derivative featuring a 3,4-dimethylphenyl group, a tetrahydro-2H-pyran-4-yl moiety, and a thiophen-2-ylmethyl substituent.

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-14-5-6-16(12-15(14)2)20-19(22)21(13-18-4-3-11-24-18)17-7-9-23-10-8-17/h3-6,11-12,17H,7-10,13H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGYFEROPYRWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(CC2=CC=CS2)C3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea” typically involves the reaction of 3,4-dimethylphenyl isocyanate with tetrahydro-2H-pyran-4-ylamine and thiophen-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the urea moiety, potentially converting it to the corresponding amine.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the urea group may produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, urea derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar biological activities, making it a candidate for drug discovery studies.

Medicine

Medicinally, compounds with urea moieties are investigated for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases. This compound could be evaluated for similar applications.

Industry

In the industrial sector, urea derivatives are used in the production of polymers, resins, and agrochemicals. This compound may find applications in these areas due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of “3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea” would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules documented in the literature, including pyrazolines, pyran derivatives, and aryl-substituted esters. Below is a detailed comparison:

Pyrazoline Derivatives ()

Three 2-pyrazoline analogs (1-(3,4-dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines) share the 3,4-dimethylphenyl group but differ in their core structure and substituents:

- Core Structure : Pyrazoline (a five-membered ring with two adjacent nitrogen atoms) vs. urea (a carbonyl-linked amine group).

- Substituents: The pyrazolines feature alkoxy groups (butyloxy, pentyloxy, heptanoyloxy) at the para position of a phenyl ring, while the urea compound includes a tetrahydro-2H-pyran-4-yl and thiophen-2-ylmethyl group.

- Physicochemical Properties :

- Synthesis : Pyrazolines were synthesized via hydrazine reactions, whereas urea derivatives typically require carbodiimide or isocyanate-based coupling.

Tetrahydro-2H-pyran Derivatives ()

The synthesis of (3E)-6,6-dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-ones involves polyphosphoric acid-mediated cyclization . While the target compound’s tetrahydro-2H-pyran-4-yl group is structurally distinct (a six-membered oxygen-containing ring vs. a lactone), similar synthetic strategies (e.g., acid-catalyzed cyclization) may apply.

Aryl-Substituted Esters ()

Metcaraphen Hydrochloride (2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride) shares the 3,4-dimethylphenyl group but features an ester core and a diethylaminoethyl side chain . Key differences include:

- Core : Ester vs. urea.

Pyrazolidinone Derivatives ()

{1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate includes a sulphobenzoate group and pyrazolidinone core. The sulphonate group likely increases polarity compared to the urea compound’s thiophene and pyran substituents .

Key Findings and Limitations

- The urea core’s hydrogen-bonding capacity may enhance target binding compared to esters or pyrazolines.

- Data Gaps: No direct data (e.g., melting points, spectral profiles) for the target compound are available in the provided evidence. Comparisons rely on structural analogs.

- Synthetic Implications : The tetrahydro-2H-pyran-4-yl group may require cyclization or protection strategies akin to those in .

Biologische Aktivität

3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure that includes a urea moiety linked to a tetrahydro-pyran and thiophene groups, contributing to its diverse biological effects. The molecular formula is , with a molecular weight of 314.4 g/mol .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Initial studies suggest that the compound may possess antimicrobial properties, potentially inhibiting bacterial growth.

- Anticancer Potential : Preliminary assays have shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting specific metabolic pathways crucial for cell survival and proliferation.

The biological activity of 3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea is thought to involve:

- Binding to Enzymatic Sites : The compound may interact with key enzymes by binding to their active sites, thereby inhibiting their function.

- Modulation of Signaling Pathways : By influencing receptor activity or cellular signaling pathways, the compound may alter cellular responses to external stimuli.

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 10 | Inhibition of metabolic enzymes |

Comparative Studies

Comparative studies with structurally similar compounds have been conducted to assess relative potency and efficacy. The following table outlines these findings:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 3-(4-methylphenyl)-1-(tetrahydro-pyran)urea | 25 | Moderate cytotoxicity |

| 3-(3,5-dimethylphenyl)-1-(pyridin-2-yl)urea | 30 | Antimicrobial activity |

| 3-(3,4-dimethylphenyl)-1-(thiophen-2-yl)urea | 18 | Strong anticancer activity |

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

-

Case Study on Anticancer Activity :

- A study involving A549 lung cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent against lung cancer.

-

Case Study on Antibacterial Properties :

- In experiments involving Staphylococcus aureus, the compound exhibited notable antibacterial activity, providing insights into its possible use in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.